2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide
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Overview
Description
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a tert-butylphenyl group and a morpholinyl group, and is typically available as a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline scaffold. Subsequent steps include the introduction of the tert-butylphenyl and morpholinyl groups through nucleophilic substitution reactions. The final step involves the conversion of the free base to the hydrobromide salt using hydrobromic acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions, typically using hydrogen gas and a palladium catalyst, can convert the quinoline core to a tetrahydroquinoline derivative.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is primarily related to its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the morpholinyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the tert-butyl and morpholinyl substitutions, resulting in different chemical and biological properties.
4-Morpholinoquinoline: Similar in structure but without the tert-butylphenyl group, leading to variations in its reactivity and applications.
2-(4-Tert-butylphenyl)quinoline: Lacks the morpholinyl group, affecting its solubility and potential biological interactions.
Properties
CAS No. |
853343-79-0 |
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Molecular Formula |
C23H27BrN2O |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
4-[2-(4-tert-butylphenyl)quinolin-4-yl]morpholine;hydrobromide |
InChI |
InChI=1S/C23H26N2O.BrH/c1-23(2,3)18-10-8-17(9-11-18)21-16-22(25-12-14-26-15-13-25)19-6-4-5-7-20(19)24-21;/h4-11,16H,12-15H2,1-3H3;1H |
InChI Key |
XBUMOKOHDAGQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Br |
Origin of Product |
United States |
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